molecular formula C19H17BrN4O2 B11998322 N'-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11998322
M. Wt: 413.3 g/mol
InChI Key: FBMJJTVEXMJRAD-CIAFOILYSA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 3-bromobenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-furyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromine atom in the 3-bromophenyl group and the ethoxy group in the 4-ethoxyphenyl group. These functional groups contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H17BrN4O2

Molecular Weight

413.3 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17BrN4O2/c1-2-26-16-8-6-14(7-9-16)17-11-18(23-22-17)19(25)24-21-12-13-4-3-5-15(20)10-13/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+

InChI Key

FBMJJTVEXMJRAD-CIAFOILYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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